Cas no 2098077-53-1 ((1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine)

(1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine is a heterocyclic amine compound featuring a pyrazole core substituted with an isobutyl group and a pyridinyl moiety. Its unique structure confers potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The pyridine and pyrazole rings offer versatile binding properties, making it valuable for ligand design in medicinal chemistry. The isobutyl side chain enhances lipophilicity, potentially improving membrane permeability in drug candidates. This compound’s well-defined reactivity profile allows for selective functionalization at the aminomethyl group, enabling further derivatization. Its stability under standard conditions ensures reliable handling in synthetic workflows.
(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine structure
2098077-53-1 structure
Product name:(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
CAS No:2098077-53-1
MF:C13H18N4
MW:230.308822154999
CID:5725835
PubChem ID:121213571

(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • AKOS026724040
    • F2198-5121
    • 2098077-53-1
    • (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
    • Inchi: 1S/C13H18N4/c1-10(2)8-17-9-11(7-14)13(16-17)12-5-3-4-6-15-12/h3-6,9-10H,7-8,14H2,1-2H3
    • InChI Key: QQYDERAYLLRZAW-UHFFFAOYSA-N
    • SMILES: N1(C=C(CN)C(C2C=CC=CN=2)=N1)CC(C)C

Computed Properties

  • Exact Mass: 230.153146591g/mol
  • Monoisotopic Mass: 230.153146591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 56.7Ų

(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-5121-2.5g
(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
2098077-53-1 95%+
2.5g
$932.0 2023-09-06
TRC
I154881-100mg
(1-Isobutyl-3-(pyridin-2-yl)-1h-pyrazol-4-yl)methanamine
2098077-53-1
100mg
$ 115.00 2022-06-04
TRC
I154881-500mg
(1-Isobutyl-3-(pyridin-2-yl)-1h-pyrazol-4-yl)methanamine
2098077-53-1
500mg
$ 435.00 2022-06-04
Life Chemicals
F2198-5121-1g
(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
2098077-53-1 95%+
1g
$466.0 2023-09-06
Life Chemicals
F2198-5121-5g
(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
2098077-53-1 95%+
5g
$1398.0 2023-09-06
Life Chemicals
F2198-5121-0.5g
(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
2098077-53-1 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2198-5121-10g
(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
2098077-53-1 95%+
10g
$1957.0 2023-09-06
Life Chemicals
F2198-5121-0.25g
(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
2098077-53-1 95%+
0.25g
$419.0 2023-09-06
TRC
I154881-1g
(1-Isobutyl-3-(pyridin-2-yl)-1h-pyrazol-4-yl)methanamine
2098077-53-1
1g
$ 660.00 2022-06-04

Additional information on (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine

Comprehensive Overview of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine (CAS No. 2098077-53-1)

The compound (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine, identified by its CAS number 2098077-53-1, is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including a pyrazole core and a pyridine substituent, make it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological targets.

In recent years, the demand for heterocyclic compounds like (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine has surged due to their role in developing novel therapeutics. This compound's amine functional group allows for further derivatization, enabling the creation of libraries of molecules for high-throughput screening. Its isobutyl side chain also contributes to enhanced lipophilicity, which is crucial for improving drug bioavailability—a hot topic in modern medicinal chemistry.

The synthesis of CAS 2098077-53-1 involves multi-step organic reactions, often starting from readily available pyridine and pyrazole precursors. Optimizing these synthetic routes is a key focus for chemists, as efficiency and yield are critical for scaling up production. Recent advancements in catalytic methods and green chemistry have further streamlined its preparation, aligning with the industry's push toward sustainable practices.

From a pharmacological perspective, (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine has shown promise in preliminary studies targeting kinase inhibition and receptor modulation. These properties are highly relevant to current research on cancer therapeutics and neurodegenerative diseases, areas where users frequently search for breakthroughs. Its structural analogs are also being explored for their potential in antiviral and anti-inflammatory applications, reflecting broader trends in drug development.

In agrochemical applications, this compound's pyridine-pyrazole scaffold is valued for its ability to interact with pest-specific enzymes. This has led to investigations into its use as a precursor for next-generation pesticides, particularly those designed to minimize environmental impact. With growing public interest in sustainable agriculture, such innovations are increasingly sought after in both academic and industrial settings.

Analytical characterization of 2098077-53-1 typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC, ensuring high purity and consistency—a critical factor for regulatory compliance. Researchers often query the spectral data and analytical protocols for this compound, underscoring the need for detailed, accessible information in scientific databases.

As the scientific community continues to explore the potential of (1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine, its role in drug discovery pipelines and material science is expected to expand. Future directions may include computational modeling to predict its interactions with biological targets, a topic frequently searched in AI-driven drug design circles. This compound exemplifies the intersection of traditional organic synthesis and cutting-edge research, making it a focal point for innovation.

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